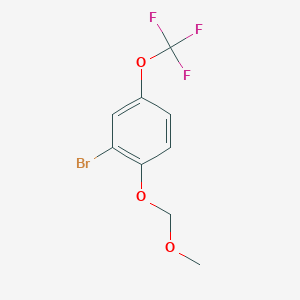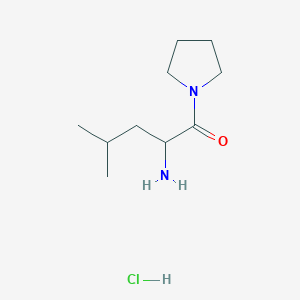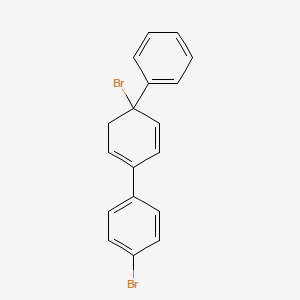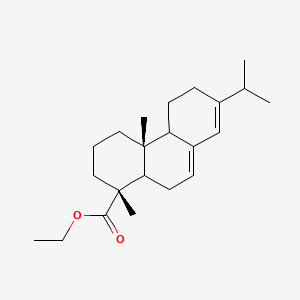![molecular formula C16H10FNO3 B14801598 6-(2-fluorophenyl)-8aH-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B14801598.png)
6-(2-fluorophenyl)-8aH-[1,3]dioxolo[4,5-g]quinolin-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Fluorophenyl)-8aH-[1,3]dioxolo[4,5-g]quinolin-8-one is a chemical compound with the molecular formula C16H10FNO3 and a molecular weight of 283.2539 g/mol This compound is characterized by a fluorophenyl group attached to a dioxoloquinolinone core structure
準備方法
The synthesis of 6-(2-fluorophenyl)-8aH-[1,3]dioxolo[4,5-g]quinolin-8-one can be achieved through several synthetic routes. One common method involves the ultrasound-promoted one-pot synthesis of 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-one derivatives under catalyst-free and solvent-free conditions . This method is advantageous due to its simplicity and efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
6-(2-Fluorophenyl)-8aH-[1,3]dioxolo[4,5-g]quinolin-8-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve halogenation or nitration, leading to the formation of different derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
This compound has several scientific research applications. In chemistry, it is used to study biomolecule-ligand complexes and free energy calculations . In biology, it is investigated for its potential as a binding agent to tubulin, a protein involved in cell division . In medicine, it may have applications in drug design and development, particularly in the refinement of x-ray crystal complexes . Additionally, it is used in industrial applications for the synthesis of various derivatives with potential pharmaceutical properties.
作用機序
The mechanism of action of 6-(2-fluorophenyl)-8aH-[1,3]dioxolo[4,5-g]quinolin-8-one involves its interaction with molecular targets such as tubulin . By binding to tubulin, it can disrupt the polymerization of microtubules, which are essential for cell division. This disruption can lead to cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapies. The pathways involved in its mechanism of action include the inhibition of microtubule dynamics and the induction of cell death.
類似化合物との比較
6-(2-Fluorophenyl)-8aH-[1,3]dioxolo[4,5-g]quinolin-8-one can be compared with other similar compounds, such as 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-one derivatives . These compounds share a similar core structure but differ in the substituents attached to the quinolinone ring. The presence of the fluorophenyl group in this compound imparts unique chemical and biological properties, making it distinct from other derivatives. Similar compounds include 6-(2-chlorophenyl)-8aH-[1,3]dioxolo[4,5-g]quinolin-8-one and 6-(2-bromophenyl)-8aH-[1,3]dioxolo[4,5-g]quinolin-8-one.
特性
分子式 |
C16H10FNO3 |
|---|---|
分子量 |
283.25 g/mol |
IUPAC名 |
6-(2-fluorophenyl)-8aH-[1,3]dioxolo[4,5-g]quinolin-8-one |
InChI |
InChI=1S/C16H10FNO3/c17-11-4-2-1-3-9(11)12-6-14(19)10-5-15-16(21-8-20-15)7-13(10)18-12/h1-7,10H,8H2 |
InChIキー |
IWHMCWVRNYOBJB-UHFFFAOYSA-N |
正規SMILES |
C1OC2=CC3C(=NC(=CC3=O)C4=CC=CC=C4F)C=C2O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4S,5S)-2-[2-bromo-3-[(4S,5S)-1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]phenyl]-1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazole](/img/structure/B14801515.png)
![(1R,2R,5S,8S,9S,10R,11S,12S)-5,12-Dihydroxy-11-methyl-6-methylene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B14801520.png)
![(2E)-N-[4-(cyclohexylsulfamoyl)phenyl]-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B14801524.png)

![Tert-butyl2-(11-(3-(dimethylamino)propyl)-11-hydroxy-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate](/img/structure/B14801534.png)
![3-{[3-(2-Cyanopropan-2-Yl)benzoyl]amino}-2,6-Difluoro-N-(3-Methoxy-2h-Pyrazolo[3,4-B]pyridin-5-Yl)benzamide](/img/structure/B14801543.png)
![6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride](/img/structure/B14801544.png)


![Tert-butyl 4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B14801555.png)
![N-[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)carbamothioyl]acetamide](/img/structure/B14801558.png)

![4-Chloro-1-ethyl-6-trifluoromethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid ethyl ester](/img/structure/B14801570.png)

